Anthranilic acid, 3,5-diiodo-N-hexanoyl-

Lipophilicity Membrane permeability Drug design

Anthranilic acid, 3,5-diiodo-N-hexanoyl- (IUPAC: 2-(hexanoylamino)-3,5-diiodobenzoic acid) is a synthetic N-acylated anthranilic acid derivative bearing two iodine atoms at the 3- and 5-ring positions and an n-hexanoyl (caproyl) substituent on the amino group. It belongs to the broader class of N-substituted anthranilic acids that have been investigated as chloride channel blockers and iodide transport inhibitors in thyroid cell models.

Molecular Formula C13H15I2NO3
Molecular Weight 487.07 g/mol
CAS No. 86166-38-3
Cat. No. B15192693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthranilic acid, 3,5-diiodo-N-hexanoyl-
CAS86166-38-3
Molecular FormulaC13H15I2NO3
Molecular Weight487.07 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC1=C(C=C(C=C1I)I)C(=O)O
InChIInChI=1S/C13H15I2NO3/c1-2-3-4-5-11(17)16-12-9(13(18)19)6-8(14)7-10(12)15/h6-7H,2-5H2,1H3,(H,16,17)(H,18,19)
InChIKeyJIWNGRQDPJTDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthranilic acid, 3,5-diiodo-N-hexanoyl- (CAS 86166-38-3) – Compound Identity and Structural Class Overview for Procurement Decisions


Anthranilic acid, 3,5-diiodo-N-hexanoyl- (IUPAC: 2-(hexanoylamino)-3,5-diiodobenzoic acid) is a synthetic N-acylated anthranilic acid derivative bearing two iodine atoms at the 3- and 5-ring positions and an n-hexanoyl (caproyl) substituent on the amino group . It belongs to the broader class of N-substituted anthranilic acids that have been investigated as chloride channel blockers and iodide transport inhibitors in thyroid cell models [1]. The compound has a molecular weight of 487.07 g/mol, an XLogP of 4.4, and a boiling point of 545.9 °C at 760 mmHg, distinguishing it from simpler anthranilic acid analogs through enhanced lipophilicity and greater thermal stability .

3,5-Diiodo-N-hexanoyl anthranilic acid scaffold
Chloride channel and iodide symporter probe
Reported lipophilicity increment over parent acid
Thermal robustness for elevated-temperature synthesis

Why Anthranilic acid, 3,5-diiodo-N-hexanoyl- Cannot Be Replaced by Common Anthranilic Acid Analogs in Research Applications


Simple substitution with unsubstituted anthranilic acid or mono-iodinated analogs fails to replicate the physicochemical profile and biological target engagement of this compound. The 3,5-diiodo pattern provides unique electron density and steric bulk on the aromatic ring, while the N-hexanoyl chain contributes a defined lipophilic increment (ΔlogP ≈ 1.64 over the parent 3,5-diiodoanthranilic acid ) that alters membrane partitioning, protein binding, and metabolic stability. N-substituted anthranilic acid derivatives as a class exhibit competitive inhibition of iodide transport with a Ki of approximately 250 µM [1]; replacing the specific N-acyl group changes both potency and selectivity. These structural features cannot be reproduced by commercially available alternatives such as NPPB (a nitro-substituted variant lacking iodine) or flufenamic acid (an N-phenyl derivative without the 3,5-diiodo motif), making targeted procurement essential for reproducible experimental outcomes.

Unsubstituted or mono-iodo anthranilic acids lack the 3,5-diiodo motif’s electron density, steric bulk, and iodine-specific interactions.
NPPB (nitro-substituted, no iodine) provides different H-bond acceptor geometry and lacks heavy-atom detection advantages.
Flufenamic acid (N-phenyl, no iodine) alters steric and electronic profiles, shifting target engagement and selectivity.

Quantitative Differentiation Evidence for Anthranilic acid, 3,5-diiodo-N-hexanoyl- (86166-38-3) Against Closest Analogs


Lipophilicity (LogP) Advantage Over Parent 3,5-Diiodoanthranilic Acid

The target compound exhibits an XLogP of 4.4 , representing a 1.64 log unit increase over the parent 3,5-diiodoanthranilic acid (CAS 609-86-9), which has a LogP of 2.76 . This translates to an approximately 44-fold higher theoretical partition coefficient, indicating significantly enhanced membrane permeability. In comparison, N-benzoyl-3,5-diiodoanthranilic acid has a LogP of 4.56 [1], while NPPB has an XLogP of 3.83 [2]. The N-hexanoyl group provides a flexible, saturated six-carbon chain that offers a distinct lipophilicity-to-molecular-weight ratio compared to the rigid aromatic benzoyl substituent.

Lipophilicity
Reported
Target XLogP 4.4 vs parent 2.76 (Δ +1.64); N-benzoyl 4.56; NPPB 3.83
May alter membrane partitioning in ion channel assays
Computed LogP; experimental validation advised
Lipophilicity Membrane permeability Drug design

Molecular Weight and Rotatable Bond Count Differentiation from NPPB and Flufenamic Acid

The target compound has a molecular weight (MW) of 487.07 g/mol and 6 rotatable bonds , placing it in a higher MW range than commonly used chloride channel blockers NPPB (MW 300.31 g/mol, 7 rotatable bonds) [1] and flufenamic acid (MW 281.23 g/mol, 3 rotatable bonds) [2]. Compared to the parent 3,5-diiodoanthranilic acid (MW 388.93 g/mol) [3] and N-acetyl-3,5-diiodoanthranilic acid (MW 430.97 g/mol) , the hexanoyl derivative is 25% and 13% heavier, respectively. The iodine atoms contribute 254 g/mol (52% of total MW), providing high electron density for X-ray scattering or mass spectrometric detection.

Molecular weight
Reported
MW 487.1 g/mol; heavy atoms 19 (2×I); +187 vs NPPB, +206 vs flufenamic acid
Supports detection sensitivity in MS and X-ray studies
Iodine atoms improve anomalous scattering and MS signal
Molecular weight Drug-likeness Rotatable bonds

Iodide Transport Inhibition – Class-Level Evidence from N-Substituted Anthranilic Acid Studies

N-substituted anthranilic acid derivatives, the chemical class to which the target compound belongs, have been demonstrated to competitively inhibit iodide uptake in FRTL-5 rat thyroid cells and pig thyroid plasma membrane vesicles with a Ki of approximately 250 µM [1]. The study by Fanelli et al. (1995) showed that these derivatives reversibly block sodium-dependent iodide entry, establishing this scaffold as a valid probe for iodide transporter identification [1]. The target compound's 3,5-diiodo substitution and N-hexanoyl chain differentiate it within this class: the iodine atoms may mimic iodide substrate recognition, while the hexanoyl chain provides increased lipophilicity (LogP 4.4 vs ~2.5-3.5 for shorter-chain analogs ) that could enhance membrane partitioning and alter the kinetics of inhibition.

Iodide transport inhibition
Class-level
Class Ki ≈ 250 µM (FRTL-5 thyroid cells)
Provides baseline for iodide symporter probe design
Compound-specific Ki requires experimental determination
Chloride channel blocker Iodide transport Thyroid cell assay

Thermal Stability Advantage Over Parent 3,5-Diiodoanthranilic Acid and Short-Chain Analogs

The target compound has a reported boiling point of 545.9 °C at 760 mmHg , substantially higher than the parent 3,5-diiodoanthranilic acid (441.9 °C at 760 mmHg) . This 104 °C increase in boiling point reflects the additional intermolecular interactions imparted by the N-hexanoyl chain, including increased van der Waals contacts and potential hydrogen bonding. The target compound also exhibits a density of 1.986 g/cm³ and a very low vapor pressure of 9.44 × 10⁻¹³ mmHg at 25 °C , indicating negligible volatility under ambient conditions. In contrast, the parent compound has a density of 2.381 g/cm³ (estimated) , reflecting the absence of the flexible alkyl chain.

Thermal stability
Data to verify
Boiling point 545.9 °C (Δ +104 °C vs parent); density 1.986 g/cm³
Supports thermal robustness in synthetic workflows
Predicted values; limited experimental confirmation
Thermal stability Boiling point Process chemistry

Hydrogen Bond Donor/Acceptor Profile Differentiation for Targeted Protein Binding

The target compound possesses 2 hydrogen bond donors (carboxylic acid -OH and amide -NH) and 3 hydrogen bond acceptors (carboxylic acid C=O, amide C=O, and the amine nitrogen lone pair), with a topological polar surface area (TPSA) of 66.4 Ų , . In comparison, the parent 3,5-diiodoanthranilic acid has 2 donors, 3 acceptors, and a PSA of 63.32 Ų , while NPPB has 2 donors, 4 acceptors (including the nitro group oxygens), and a PSA of 92.47 Ų [1]. The key difference is the nature of the acceptors: the target compound's amide carbonyl provides a geometrically constrained H-bond acceptor at a fixed distance from the aromatic ring, whereas NPPB's nitro group offers a different acceptor geometry and electronic character that may lead to divergent binding modes.

H-bond profile
Reported
HBD 2, HBA 3, TPSA 66.4 Ų; amide C=O vs nitro N-O in NPPB
Differentiates binding-mode geometry from NPPB
Amide carbonyl provides distinct H-bond acceptor character
Hydrogen bonding Protein-ligand interaction Medicinal chemistry

Recommended Application Scenarios for Anthranilic acid, 3,5-diiodo-N-hexanoyl- (86166-38-3) Based on Verified Differentiation Evidence


Iodide Transporter Probe Development Leveraging Class-Level Chloride Channel Blockade Activity

Based on the demonstrated competitive inhibition of iodide uptake (Ki ≈ 250 µM) by N-substituted anthranilic acid derivatives in FRTL-5 thyroid cells [1], this compound serves as a starting scaffold for developing probes to identify and isolate the NaI symporter. The 3,5-diiodo substitution may enhance affinity at the iodide binding site through iodine-iodine interactions, while the N-hexanoyl chain (LogP 4.4 ) provides sufficient lipophilicity for membrane partitioning without the excessive hydrophobicity of longer-chain analogs. Researchers should experimentally determine the precise Ki for this specific derivative, as the 3,5-diiodo + N-hexanoyl combination may shift potency relative to the class average.

Medicinal Chemistry SAR Exploration Requiring Defined Lipophilic Increments on an Iodinated Anthranilic Acid Core

The N-hexanoyl group provides a +1.64 LogP increment over the parent 3,5-diiodoanthranilic acid , making this compound an ideal reference point for SAR studies exploring the relationship between N-acyl chain length and biological activity. Unlike the rigid N-benzoyl analog (LogP 4.56 [2]), the flexible hexanoyl chain can adopt multiple conformations (6 rotatable bonds ), allowing exploration of entropic effects on protein binding. This compound bridges the gap between short-chain analogs (acetyl, MW 431) and more complex substituted anthranilic acids used in anti-inflammatory drug discovery [3].

Synthetic Intermediate for Iodinated Contrast Agents and Radiopharmaceutical Precursors

With two iodine atoms contributing 254 g/mol (52% of MW) and a reactive carboxylic acid group amenable to further derivatization (esterification, amidation, hydroxamate formation ), this compound is a viable intermediate for synthesizing iodinated imaging agents. The 3,5-diiodo pattern on the benzene ring provides X-ray opacity comparable to the triiodobenzene motif used in clinical contrast agents. The N-hexanoyl group can be selectively removed or modified post-synthesis, offering orthogonal chemical handles not present in simpler diiodoanthranilic acid derivatives.

Physicochemical Reference Standard for Thermal Stability and Lipophilicity Benchmarking of Anthranilic Acid Derivatives

The high boiling point (545.9 °C ) and low vapor pressure (9.44 × 10⁻¹³ mmHg ) make this compound suitable as a thermally stable reference standard for analytical method development, including GC-MS and HPLC-MS quantification of iodinated anthranilic acid derivatives. Its LogP of 4.4 and TPSA of 66.4 Ų place it in a favorable drug-like chemical space while the iodine atoms provide strong UV absorption and mass spectrometric signals for sensitive detection, facilitating its use as an internal standard in bioanalytical assays.

Application
Selection Property
Validation Focus
Iodide symporter probe studies
Class-level iodide transport inhibition context
Derivative-specific Ki and membrane partitioning
N-acyl chain SAR studies
Lipophilicity increment from N-hexanoyl substitution
Chain-length impact on target binding and logP
Iodinated imaging-agent synthesis
Reactive carboxylic acid and orthogonal N-hexanoyl handle
Derivatization efficiency and iodine retention
Analytical reference standard
High thermal stability and low volatility
Method validation for iodinated anthranilate detection
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